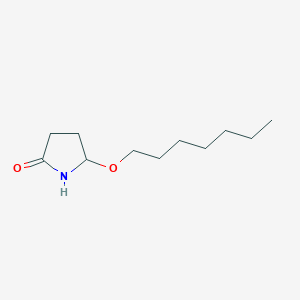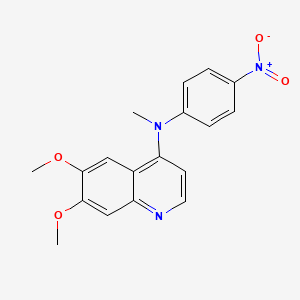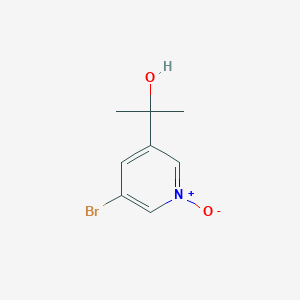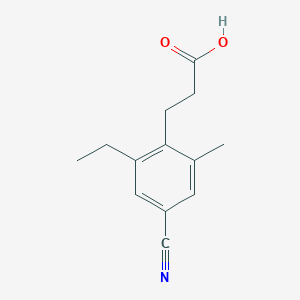
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid
Descripción general
Descripción
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a phenyl ring substituted with cyano, ethyl, and methyl groups, along with a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Substitution of the amino group with a cyano group.
Alkylation: Introduction of ethyl and methyl groups to the phenyl ring.
Carboxylation: Formation of the propionic acid moiety.
Industrial Production Methods
Industrial production methods might involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Exploration as a pharmaceutical agent.
Industry: Use in the production of materials or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The cyano group could play a role in binding interactions, while the propionic acid moiety might influence solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Cyano-2-methyl-phenyl)-propionic acid
- 3-(4-Cyano-2-ethyl-phenyl)-propionic acid
- 3-(4-Cyano-6-methyl-phenyl)-propionic acid
Uniqueness
The unique combination of cyano, ethyl, and methyl groups on the phenyl ring, along with the propionic acid moiety, might confer distinct chemical properties, such as reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-(4-cyano-2-ethyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
NDNCVJWDYARBKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)C#N)C)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-2-thienyl]methanol](/img/structure/B8395285.png)
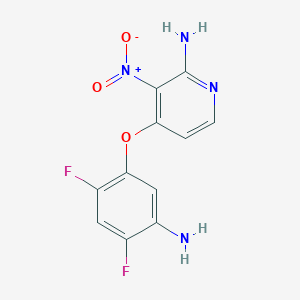
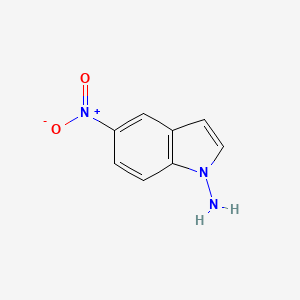
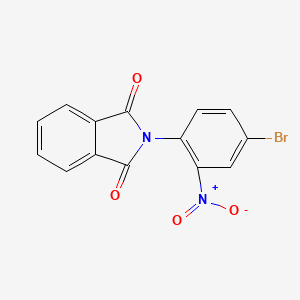
![3-[2-(Quinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B8395307.png)
![2-Dichloromethyl-s-triazolo[1,5-a]pyridine](/img/structure/B8395331.png)


![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)

